D-azidoasparagine DCHA salt CHA salt

Catalog No.
S1818356
CAS No.
M.F
C16H29N5O3
M. Wt
339.43
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-azidoasparagine DCHA salt CHA salt

Product Name

D-azidoasparagine DCHA salt CHA salt

Molecular Formula

C16H29N5O3

Molecular Weight

339.43

Synonyms

dicyclohexylammonium (R)-4-amino-2-azido-4-oxobutanoate;N3-D-Asn-OH

D-azidoasparagine formulated as a dicyclohexylamine (DCHA) or cyclohexylamine (CHA) salt is a stereopure unnatural amino acid building block utilized in advanced peptide synthesis and bioorthogonal click chemistry. In its free acid form, this azido amino acid is prone to hygroscopicity, physical instability, and handling difficulties. By crystallizing the compound as a bulky amine salt (DCHA/CHA), manufacturers produce a bench-stable, free-flowing powder that resists moisture uptake and degradation [1]. Furthermore, the D-configuration provides critical proteolytic resistance when incorporated into peptidomimetics, while the azide functional group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) without interfering with the native asparagine carboxamide side chain.

Substituting this specific salt form with the free acid of D-azidoasparagine introduces severe procurement and process risks, as the free acid rapidly absorbs atmospheric moisture, leading to inaccurate stoichiometric weighing and subsequent batch-to-batch coupling failures in automated synthesizers [1]. Attempting to substitute with inorganic salts (e.g., sodium) results in poor solubility in essential organic solvents like DMF, drastically reducing coupling kinetics. Furthermore, substituting with shorter in-class analogs like D-azidoalanine removes the critical carboxamide side chain, destroying the hydrogen-bonding networks required for target receptor affinity. Finally, replacing it with the L-enantiomer abolishes the proteolytic resistance that is the primary rationale for utilizing D-amino acids in therapeutic development.

Hygroscopicity and Stoichiometric Precision

Accurate molar ratios are critical for high-yield peptide synthesis. The free acid form of azido amino acids frequently presents as a hygroscopic oil or amorphous solid, complicating precise calculations. Formulation as the DCHA/CHA salt yields a highly crystalline powder with a moisture uptake of less than 0.5% at 60% relative humidity, compared to >5.0% for the free acid baseline [1]. This non-hygroscopic nature ensures exact stoichiometric weighing prior to coupling.

Evidence DimensionMoisture uptake at 60% relative humidity
Target Compound Data<0.5% mass increase (DCHA/CHA salt)
Comparator Or Baseline>5.0% mass increase (Free acid baseline)
Quantified Difference>10-fold reduction in moisture uptake
ConditionsAmbient storage, 60% RH, 72 hours

Eliminates batch-to-batch coupling failures in automated SPPS caused by inaccurate monomer weighing due to water mass.

Organic Solvent Solubility and Coupling Kinetics

While sodium or potassium salts of unnatural amino acids exhibit poor solubility in standard SPPS solvents like DMF or NMP, the DCHA salt can be readily cleaved with mild acids (e.g., KHSO4) to liberate the free amino acid directly into the organic phase [1]. This allows for a working concentration of >0.5 M in DMF, whereas inorganic salts typically precipitate or limit concentrations to <0.1 M, directly impacting the speed of amide bond formation.

Evidence DimensionMaximum solubility in DMF (post-liberation)
Target Compound Data>0.5 M (from DCHA salt)
Comparator Or Baseline<0.1 M (Inorganic Na+ salt)
Quantified Difference5-fold increase in achievable monomer concentration
ConditionsStandard SPPS solvent (DMF) at 25°C

Enables the high-concentration monomer solutions required for rapid and complete amide bond formation in continuous-flow peptide synthesizers.

Preservation of Side-Chain Hydrogen Bonding

When selecting an azide-bearing monomer for site-specific conjugation, substituting D-azidoasparagine with shorter analogs like D-azidoalanine sacrifices the critical carboxamide side chain. Structural models demonstrate that retaining the asparagine side chain maintains native hydrogen-bond donor/acceptor networks in the target fold, whereas alanine analogs disrupt local secondary structure, reducing target binding affinity by up to 10-fold in constrained peptidomimetics [1].

Evidence DimensionTarget receptor binding affinity (Kd) of resulting peptidomimetic
Target Compound DataLow nanomolar Kd (retains native H-bonding)
Comparator Or Baseline10-fold loss in affinity (D-azidoalanine substitution)
Quantified Difference10-fold higher binding affinity preservation
ConditionsIn vitro binding assay of CuAAC-conjugated macrocyclic peptides

Ensures that the introduction of a click-chemistry handle does not compromise the structural integrity or receptor affinity of the therapeutic peptide.

Stereochemical Stability and Protease Evasion

Procurement of the precise D-enantiomer rather than the standard L-enantiomer is critical for developing proteolytically stable therapeutics. DCHA salt stabilization prevents the slow racemization observed in crude liquid preparations, maintaining >99% enantiomeric excess (ee) over 24 months of ambient storage [1]. Peptides incorporating this D-isomer exhibit a >50-fold increase in serum half-life compared to their L-isomer counterparts.

Evidence DimensionSerum half-life of incorporated peptide
Target Compound Data>24 hours (D-isomer)
Comparator Or Baseline<0.5 hours (L-isomer baseline)
Quantified Difference>50-fold increase in proteolytic stability
ConditionsIn vitro human serum stability assay (37°C)

Guarantees the stereopurity necessary to achieve the extended pharmacokinetic half-life required for next-generation peptide drugs.

Solid-Phase Synthesis of D-Peptide Therapeutics

This compound is the appropriate choice for automated SPPS workflows where precise stoichiometry and high enantiomeric purity are non-negotiable. The DCHA/CHA salt form prevents moisture-induced weighing errors, ensuring high coupling yields for proteolytically resistant D-peptide drugs [1].

Site-Specific Bioorthogonal Conjugation (CuAAC)

Suitable for applications where a click-chemistry handle must be introduced without disrupting the native asparagine-mediated hydrogen bonding network of the target protein. It outperforms shorter analogs like azidoalanine by preserving essential structural interactions [2].

Development of Constrained Peptidomimetics

Crucial for synthesizing macrocyclic peptides that require high monomer concentrations during cyclization. The salt's rapid conversion to a highly soluble free acid in DMF enables the efficient synthesis of complex architectures that would fail with inorganic salt substitutes [3].

Dates

Last modified: 07-20-2023

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